molecular formula C19H19BrN4O B6075271 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide

2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide

Cat. No. B6075271
M. Wt: 399.3 g/mol
InChI Key: TWXZFUILQIXFST-WSDLNYQXSA-N
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Description

2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide, also known as BRP-7, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs) and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, the limitations of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide. One area of interest is the development of more potent analogs of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide in more detail, which could lead to the development of more targeted cancer therapies. Additionally, the potential applications of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide in other areas of scientific research, such as neurodegenerative diseases, should be explored further.
In conclusion, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide is a novel compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique chemical structure and potential therapeutic properties make it an interesting compound for further study. With continued research, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide could potentially be developed into a valuable tool for scientific research and a potential candidate for cancer therapy.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide involves the reaction of 4-bromoaniline and indole-3-carboxaldehyde with butanohydrazide in the presence of a catalyst. This reaction results in the formation of a hydrazone compound, which is then further reacted with acetic anhydride to yield the final product. The synthesis of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has shown promising results as a potential anti-cancer agent. Studies have shown that 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c1-2-17(23-15-9-7-14(20)8-10-15)19(25)24-22-12-13-11-21-18-6-4-3-5-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXZFUILQIXFST-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide

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